D-glutamic acid

Vue d'ensemble

Description

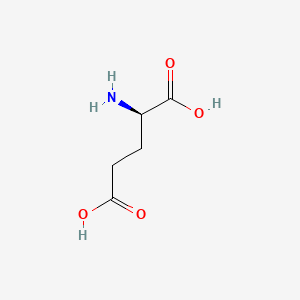

D-glutamic acid is an optically active form of glutamic acid, an amino acid that plays a crucial role in various biological processes. Unlike its more common counterpart, L-glutamic acid, this compound is found in certain bacterial cell walls and is involved in the synthesis of peptidoglycan. Its molecular formula is C5H9NO4, and it is characterized by the presence of two carboxyl groups and one amino group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-glutamic acid can be synthesized from L-glutamic acid through a series of chemical reactions. One common method involves the esterification of L-glutamic acid with methanol in the presence of hydrogen chloride as a catalyst. The resulting L-glutamic acid-gamma-methyl ester is then subjected to racemization using D-tartrate and salicylaldehyde as catalysts. The final step involves hydrolyzing the D-glutamate-D-tartrate to obtain this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of proteins such as gluten or casein. The hydrolysis process is typically carried out using concentrated hydrochloric acid under reflux conditions. The resulting mixture is then purified through crystallization and ion exchange techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: D-glutamic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form alpha-ketoglutarate.

Reduction: It can be reduced to form gamma-aminobutyric acid (GABA).

Substitution: The amino group can be substituted with other functional groups through reactions with reagents like acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Alpha-ketoglutarate.

Reduction: Gamma-aminobutyric acid.

Substitution: Various N-acyl derivatives of this compound.

Applications De Recherche Scientifique

D-glutamic acid has numerous applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: this compound is studied for its role in bacterial cell wall synthesis and its potential as a target for antibiotics.

Industry: this compound is used in the production of biodegradable plastics and as a food additive for flavor enhancement.

Mécanisme D'action

D-glutamic acid exerts its effects primarily through its involvement in the synthesis of peptidoglycan in bacterial cell walls. It is incorporated into the peptidoglycan layer, providing structural integrity and resistance to enzymatic degradation. In mammals, this compound is metabolized by D-aspartate oxidase, converting it to n-pyrrolidone carboxylic acid .

Comparaison Avec Des Composés Similaires

L-glutamic acid: The more common isomer, involved in protein synthesis and neurotransmission.

D-aspartic acid: Another D-amino acid with roles in hormone regulation and neurotransmission.

L-aspartic acid: Similar to L-glutamic acid, involved in the urea cycle and neurotransmission.

Uniqueness of D-glutamic acid: this compound is unique due to its specific role in bacterial cell wall synthesis, which is not shared by its L-isomer. This makes it a potential target for antibiotic development, as inhibiting its incorporation into peptidoglycan can weaken bacterial cell walls and lead to cell lysis .

Activité Biologique

D-glutamic acid (D-Glu) is a non-proteinogenic amino acid that has garnered attention for its biological activities across various organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is one of the two enantiomers of glutamic acid, the other being L-glutamic acid. While L-glutamate is a well-known neurotransmitter in mammals, D-glutamate has been less studied but is recognized for its unique roles in microbial metabolism and potential implications in human health.

1. Microbial Metabolism

This compound plays a crucial role in bacterial physiology. It is involved in the synthesis of peptidoglycan, a vital component of bacterial cell walls. Studies have shown that bacteria such as Bacillus subtilis utilize D-glutamate for cell wall biosynthesis and biofilm formation . Additionally, Staphylococcus haemolyticus has been identified to possess biosynthetic pathways for this compound, indicating its importance in bacterial growth and survival .

2. Neurotransmission and Neurological Disorders

Recent studies have explored the role of D-glutamate in neurological contexts. In particular, it has been implicated in glutamic acid decarboxylase antibody-spectrum disorders (GAD-SDs), which are autoimmune diseases affecting neuronal excitability . The presence of D-glutamate in the central nervous system may influence synaptic plasticity and cognitive functions.

Case Study: GAD-SD Treatment

A single-center study reported on eight patients with treatment-refractory GAD-SDs. Two patients showed significant improvement following deep brain stimulation targeting specific brain regions associated with motor control, suggesting that modulation of glutamatergic signaling could alleviate symptoms related to D-glutamate dysregulation .

Effects on Growth and Development

Research has demonstrated that dietary supplementation with this compound can adversely affect growth in animal models. A study involving chicks found that diets supplemented with 3.75% and 5% this compound resulted in significant growth depressions of 18% and 38%, respectively, over two weeks . This suggests that while L-glutamate can promote growth, D-glutamate may have inhibitory effects when consumed in high amounts.

Metabolic Insights

Recent investigations into the metabolism of D-glutamate have revealed its presence in mammalian tissues, particularly under pathological conditions such as heart failure. The enzyme responsible for converting D-glutamate to 5-oxo-D-proline was identified as a potential biomarker for metabolic dysfunctions . This highlights the significance of D-glutamate not only as a metabolic intermediate but also as a potential target for therapeutic interventions.

Comparative Table: Biological Activities of this compound

| Biological Activity | Effect | Organism/Model |

|---|---|---|

| Peptidoglycan Synthesis | Essential for cell wall integrity | Bacillus subtilis |

| Neurotransmission Modulation | Potential role in synaptic plasticity | Mammalian CNS |

| Growth Inhibition | Significant growth depression | Chicks |

| Metabolic Regulation | Conversion to 5-oxo-D-proline | Mammalian tissues |

Propriétés

IUPAC Name |

(2R)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-13-6 | |

| Record name | Poly(D-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1048675 | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.88 mg/mL at 25 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6893-26-1 | |

| Record name | (-)-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q479989WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.